molecular formula C7H6O2S B13835440 3-Methylthiophene-2,5-dicarbaldehyde

3-Methylthiophene-2,5-dicarbaldehyde

Cat. No.: B13835440
M. Wt: 154.19 g/mol
InChI Key: WBVCQALKLCLJMI-UHFFFAOYSA-N
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Description

3-Methylthiophene-2,5-dicarbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is used in various chemical syntheses and has applications in material science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiophene-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of 3-methylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 4 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 3-Methylthiophene-2,5-dicarboxylic acid.

    Reduction: 3-Methylthiophene-2,5-dimethanol.

    Substitution: 4-Bromo-3-methylthiophene-2,5-dicarbaldehyde.

Scientific Research Applications

3-Methylthiophene-2,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2,5-dicarbaldehyde in various applications depends on its chemical reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, its aldehyde groups can form covalent bonds with nucleophiles, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,5-dicarbaldehyde: Lacks the methyl group at the 3 position, which can affect its reactivity and applications.

    3-Methylthiophene-2-carbaldehyde: Contains only one aldehyde group, leading to different chemical properties and uses.

    Thieno[3,2-b]thiophene-2,5-dicarbaldehyde: A fused thiophene derivative with different electronic properties.

Uniqueness

3-Methylthiophene-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-methylthiophene-2,5-dicarbaldehyde

InChI

InChI=1S/C7H6O2S/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3

InChI Key

WBVCQALKLCLJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C=O)C=O

Origin of Product

United States

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